molecular formula C25H20ClNO3S2 B11685204 (5Z)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11685204
M. Wt: 482.0 g/mol
InChI Key: HGJXRFLEEIPSFR-UCQKPKSFSA-N
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Description

(5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorophenylmethoxy group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and chlorophenylmethoxy precursors with a thiazolidinone derivative under controlled conditions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

(5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds to (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE include:

The uniqueness of (5Z)-3-BENZYL-5-({4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its combined structural features, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C25H20ClNO3S2

Molecular Weight

482.0 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H20ClNO3S2/c1-29-22-13-18(11-12-21(22)30-16-19-9-5-6-10-20(19)26)14-23-24(28)27(25(31)32-23)15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3/b23-14-

InChI Key

HGJXRFLEEIPSFR-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OCC4=CC=CC=C4Cl

Origin of Product

United States

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